molecular formula C27H25ClF3N3O2 B1681927 Taranabant CAS No. 701977-09-5

Taranabant

Numéro de catalogue B1681927
Numéro CAS: 701977-09-5
Poids moléculaire: 516 g/mol
Clé InChI: QLYKJCMUNUWAGO-GAJHUEQPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Taranabant (codenamed MK-0364) is a cannabinoid receptor type 1 (CB 1) inverse agonist that was investigated as a potential treatment for obesity due to its anorectic effects . It was discovered by Merck & Co .


Synthesis Analysis

The synthesis of Taranabant has been reported in the literature. The previously employed synthesis exhibited a number of shortcomings for continuing development, and an improved synthesis of the target molecule that is suitable for large-scale implementation has been reported . This improved synthesis involves the palladium-catalyzed amidation of an enol tosylate, which affords a stereodefined tetrasubstituted enamide. Asymmetric hydrogenation of this enamide then provides the target molecule .


Molecular Structure Analysis

Taranabant has a complex molecular structure with a molar mass of 515.96 g/mol . Its IUPAC name is N - [ (2 S ,3 S )-4- (4-chlorophenyl)-3- (3-cyanophenyl)-2-butanyl]-2-methyl-2- { [5- (trifluoromethyl)-2-pyridinyl]oxy}propanamide .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Taranabant include palladium-catalyzed amidation and asymmetric hydrogenation . These reactions are crucial for the formation of the tetrasubstituted enamide structure of Taranabant .

Applications De Recherche Scientifique

Weight Management and Obesity Treatment

Taranabant has been explored extensively for its role in weight management and the treatment of obesity. A study by Addy et al. (2008) detailed a clinical research study of taranabant, emphasizing its potential as an obesity therapy. The study found that taranabant led to significant weight loss in obese subjects, attributed to reduced food intake and increased energy expenditure and fat oxidation. However, it was also associated with gastrointestinal and psychiatric adverse events (Addy et al., 2008).

Pharmacokinetics in Obesity Treatment

Li et al. (2010) developed a population pharmacokinetic model for taranabant, highlighting its potential application in treating obesity. This study involved analyzing plasma concentrations from multiple studies to construct a model that could effectively describe taranabant's pharmacokinetic profile. The results suggested that clinical dose adjustments based on covariate effects were not necessary (Li et al., 2010).

Safety and Tolerability in Healthy Volunteers

A study by Addy et al. (2008) assessed the safety, tolerability, pharmacokinetics, and pharmacodynamics of taranabant in healthy male volunteers. This study found that taranabant exhibited pharmacokinetic characteristics suitable for a once-daily dosing regimen (Addy et al., 2008).

Influence on Contraceptive Pharmacokinetics

Schwartz et al. (2009) investigated the effect of taranabant on the pharmacokinetics of ethinyl estradiol and norelgestromin in women using oral contraceptives. The study concluded that coadministration of taranabant with oral contraceptives did not lead to significant alterations in the pharmacokinetic profiles of these hormones (Schwartz et al., 2009).

Potential for Nicotine Dependence Treatment

A report by Fremming and Boyd (2008) indicated that taranabant was being developed not only for obesity but also for nicotine dependence. This highlights its potential application in areas beyond weight management (Fremming & Boyd, 2008).

Assessment of Abuse Potential and Cognitive Effects

Schoedel et al. (2012) conducted a study to assess the abuse potential and cognitive effects of taranabant. The study suggested that taranabant did not show significant stimulant or cannabis-like effects or abuse potential, an important consideration in its clinical use (Schoedel et al., 2012).

Mechanism of Action and Unanswered Questions

Fong and Heymsfield (2009) provided a review that examined the mechanism of action of CB1R inverse agonists like taranabant and rimonabant. They discussed how these agents modulate metabolism, specifically noting the reduction in food intake and increase in energy expenditure (Fong & Heymsfield, 2009).

Lifestyle Modification and Weight Loss Maintenance

A study by Wadden et al. (2010) explored the use of taranabant in combination with lifestyle modification for maintaining weight loss achieved with a low-calorie diet. This study provided insights into how pharmacotherapy can be combined with behavioral approaches for sustained weight management (Wadden et al., 2010).

High-Dose Study in Obese and Overweight Patients

A study by Aronne et al. (2010) evaluated the efficacy, safety, and tolerability of high doses of taranabant in obese and overweight patients. This study provided significant insights into the dose-response relationship and associated risks at higher doses (Aronne et al., 2010).

Safety And Hazards

Clinical trials have shown that Taranabant has some side effects. The incidence of adverse experiences classified in the gastrointestinal, nervous, psychiatric, cutaneous, and vascular organ systems were generally observed to be dose-related with Taranabant . Due to these side effects, Merck stopped its phase III clinical trials with the drug .

Propriétés

IUPAC Name

N-[(2S,3S)-4-(4-chlorophenyl)-3-(3-cyanophenyl)butan-2-yl]-2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]oxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClF3N3O2/c1-17(34-25(35)26(2,3)36-24-12-9-21(16-33-24)27(29,30)31)23(14-18-7-10-22(28)11-8-18)20-6-4-5-19(13-20)15-32/h4-13,16-17,23H,14H2,1-3H3,(H,34,35)/t17-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYKJCMUNUWAGO-GAJHUEQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60220464
Record name Taranabant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taranabant

CAS RN

701977-09-5
Record name Taranabant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=701977-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Taranabant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0701977095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taranabant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06624
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Taranabant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 701977-09-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TARANABANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9U622S114
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Taranabant
Reactant of Route 2
Reactant of Route 2
Taranabant
Reactant of Route 3
Reactant of Route 3
Taranabant
Reactant of Route 4
Reactant of Route 4
Taranabant
Reactant of Route 5
Reactant of Route 5
Taranabant
Reactant of Route 6
Reactant of Route 6
Taranabant

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.